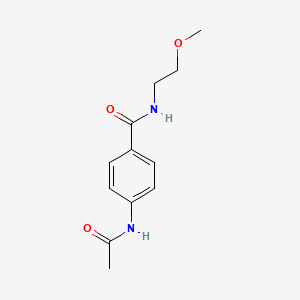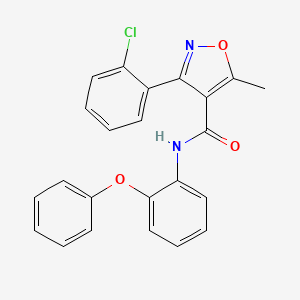![molecular formula C15H16ClN5O2 B4720963 2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B4720963.png)
2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]pyrimidine
描述
2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]pyrimidine, also known as CNB-001, is a small molecule drug that has shown potential in treating various neurological disorders. It was first synthesized in 2005 by a team of researchers led by Dr. Ram Mishra at the University of Texas Medical Branch. Since then, CNB-001 has been extensively studied for its therapeutic properties and mechanism of action.
作用机制
The exact mechanism of action of 2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]pyrimidine is not fully understood. However, it is believed to act through multiple pathways, including reducing oxidative stress, inflammation, and apoptosis in the brain. It has also been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects
2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]pyrimidine has been shown to have various biochemical and physiological effects in the brain. It can reduce the levels of reactive oxygen species and lipid peroxidation, which are associated with oxidative stress. 2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]pyrimidine can also reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are associated with inflammation. Additionally, 2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]pyrimidine can increase the levels of brain-derived neurotrophic factor (BDNF), which is associated with neuroprotection and synaptic plasticity.
实验室实验的优点和局限性
One of the advantages of 2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]pyrimidine is its low toxicity and high bioavailability. It can easily cross the blood-brain barrier and reach the target sites in the brain. 2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]pyrimidine has also been shown to have good stability and can be stored for long periods without degradation. However, one of the limitations of 2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]pyrimidine is its limited solubility in water, which can make it challenging to administer in certain experimental settings.
未来方向
There are several future directions for the research on 2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]pyrimidine. One area of focus is the development of new formulations and delivery methods to enhance its solubility and bioavailability. Another area of focus is the study of 2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]pyrimidine in animal models of various neurological disorders, including Parkinson's disease and Huntington's disease. Furthermore, the potential of 2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]pyrimidine in combination with other drugs for the treatment of neurological disorders is an area of interest. Finally, the exploration of the long-term effects of 2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]pyrimidine on cognitive function and memory in humans is a promising direction for future research.
Conclusion
In conclusion, 2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]pyrimidine is a small molecule drug with potential therapeutic properties for various neurological disorders. Its mechanism of action involves reducing oxidative stress, inflammation, and apoptosis in the brain. 2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]pyrimidine has been extensively studied for its neuroprotective properties and has shown promising results in preclinical studies. However, further research is needed to fully understand its therapeutic potential and to develop new formulations and delivery methods.
科学研究应用
2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]pyrimidine has been studied for its potential in treating various neurological disorders, including traumatic brain injury, stroke, and Alzheimer's disease. It has been shown to have neuroprotective properties and can reduce inflammation and oxidative stress in the brain. 2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]pyrimidine has also been studied for its potential in enhancing cognitive function and memory.
属性
IUPAC Name |
2-[4-[(4-chloro-3-nitrophenyl)methyl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O2/c16-13-3-2-12(10-14(13)21(22)23)11-19-6-8-20(9-7-19)15-17-4-1-5-18-15/h1-5,10H,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMWKLLCDJRWSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{[1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B4720894.png)

![2-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinazolinamine](/img/structure/B4720901.png)
![4-({3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B4720915.png)
![N-allyl-2-[(mesitylsulfonyl)amino]benzamide](/img/structure/B4720917.png)
![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B4720920.png)
![2-[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4720926.png)


![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2,2-diphenylacetamide](/img/structure/B4720951.png)
![4-[3-(butylamino)-2-(2-furoylamino)-3-oxo-1-propen-1-yl]phenyl 4-methylbenzenesulfonate](/img/structure/B4720955.png)
![ethyl 4-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]benzoate](/img/structure/B4720964.png)
